molecular formula C10H10N2O2S B12278834 2-[4-(Methylsulfonyl)phenyl]imidazole

2-[4-(Methylsulfonyl)phenyl]imidazole

Cat. No.: B12278834
M. Wt: 222.27 g/mol
InChI Key: GZPQWYLRIOTJFB-UHFFFAOYSA-N
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Description

2-[4-(Methylsulfonyl)phenyl]imidazole is a heterocyclic compound that features an imidazole ring substituted with a 4-(methylsulfonyl)phenyl group.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-[4-(methylsulfonyl)phenyl]imidazole typically involves the cyclization of appropriate precursors. One common method involves the reaction of 4-(methylsulfonyl)benzaldehyde with glyoxal and ammonium acetate under acidic conditions to form the imidazole ring . Another approach includes the use of amido-nitriles and nickel-catalyzed cyclization .

Industrial Production Methods

Industrial production methods for this compound are not extensively documented, but they likely involve scalable versions of the laboratory synthesis methods, with optimizations for yield and purity. These methods would include the use of continuous flow reactors and advanced purification techniques to ensure high-quality product .

Chemical Reactions Analysis

Types of Reactions

2-[4-(Methylsulfonyl)phenyl]imidazole undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products

The major products formed from these reactions include sulfone derivatives, dihydroimidazole derivatives, and various substituted phenyl derivatives .

Scientific Research Applications

2-[4-(Methylsulfonyl)phenyl]imidazole has a wide range of applications in scientific research:

Mechanism of Action

The primary mechanism of action for 2-[4-(methylsulfonyl)phenyl]imidazole involves the inhibition of the COX-2 enzyme. This enzyme is responsible for the conversion of arachidonic acid to prostaglandins, which are mediators of inflammation and pain. By selectively inhibiting COX-2, this compound reduces the production of pro-inflammatory prostaglandins without affecting COX-1, thereby minimizing gastrointestinal side effects .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

2-[4-(Methylsulfonyl)phenyl]imidazole is unique due to its specific substitution pattern, which may offer different pharmacokinetic and pharmacodynamic properties compared to other COX-2 inhibitors. Its potential for reduced cardiovascular side effects, due to the presence of the methylsulfonyl group, is a significant area of interest .

Properties

Molecular Formula

C10H10N2O2S

Molecular Weight

222.27 g/mol

IUPAC Name

2-(4-methylsulfonylphenyl)-1H-imidazole

InChI

InChI=1S/C10H10N2O2S/c1-15(13,14)9-4-2-8(3-5-9)10-11-6-7-12-10/h2-7H,1H3,(H,11,12)

InChI Key

GZPQWYLRIOTJFB-UHFFFAOYSA-N

Canonical SMILES

CS(=O)(=O)C1=CC=C(C=C1)C2=NC=CN2

Origin of Product

United States

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